Chlorthiamid

Beschreibung

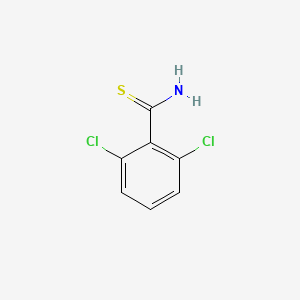

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKGSIUWJCAFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041783 | |

| Record name | Chlorthiamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

OFF-WHITE SOLID IN VARIOUS FORMS. | |

| Record name | CHLORTHIAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 21 °C: 0.095 | |

| Record name | CHLORTHIAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | CHLORTHIAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1918-13-4 | |

| Record name | Chlorthiamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthiamid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthiamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorthiamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHIAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JVN5HGD7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORTHIAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

151-152 °C | |

| Record name | CHLORTHIAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chlorthiamid: A Technical Guide to its Chemical Properties, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the herbicide Chlorthiamid (CAS Number: 1918-13-4). It details its chemical and physical properties, mechanism of action as a cell wall synthesis inhibitor, metabolic pathways, and toxicological profile. This document also outlines experimental protocols for the analysis of this compound in environmental matrices, its in vitro metabolism, and microbial degradation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science.

Chemical and Physical Properties

This compound, also known as 2,6-dichlorothiobenzamide, is a synthetic organic compound belonging to the thioamide and benzonitrile herbicide groups.[1] Although now considered obsolete, it was previously used as a pre-emergence herbicide for the control of a wide range of weeds in various agricultural and non-cropped areas.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1918-13-4 | [1] |

| Molecular Formula | C₇H₅Cl₂NS | [1] |

| Molecular Weight | 206.09 g/mol | [2] |

| IUPAC Name | 2,6-dichlorobenzenecarbothioamide | |

| Synonyms | 2,6-Dichlorothiobenzamide, DCBN, Prefix, WL 5792 | |

| Appearance | Off-white solid | |

| Melting Point | 151-152 °C | |

| Boiling Point | 320.6 °C at 760 mmHg (estimated) | |

| Water Solubility | 950 mg/L at 21 °C | |

| Vapor Pressure | <0.01 mPa at 20 °C | |

| LogP (Octanol-Water Partition Coefficient) | 1.4 |

Mechanism of Action

This compound functions as a systemic herbicide, primarily absorbed by the roots and, to a lesser extent, by the leaves of plants. Its mode of action is the inhibition of cell wall synthesis in germinating seeds. The precise molecular target within the cell wall synthesis pathway has not been definitively elucidated for this compound. However, it is understood to interfere with the formation of cellulose, a critical component of the plant cell wall. This disruption prevents the proper development of new cells, leading to the cessation of growth and eventual death of the weed.

Metabolism and Degradation

This compound undergoes metabolic transformation in both biological systems and the environment.

Metabolic Pathway in Animals

In animal systems, this compound is metabolized by cytochrome P450 (CYP450) enzymes. A key metabolic step is the conversion of this compound to its major metabolite, 2,6-dichlorobenzonitrile (dichlobenil). This conversion is believed to be a critical step in the bioactivation of this compound, with the metabolite potentially being responsible for a significant portion of its biological activity and toxicity.

Microbial Degradation

In soil, this compound is subject to microbial degradation. Various soil microorganisms, including bacteria of the genera Arthrobacter, Bacillus, and coryneforms, can metabolize this compound. The degradation proceeds through a process of cometabolism, where the microorganisms do not use this compound as a primary energy source. The primary metabolites identified from microbial degradation are 2,6-dichlorobenzamide and 2,6-dichlorobenzoic acid. Further degradation can lead to the cleavage of the aromatic ring.

Toxicological Profile

This compound exhibits low to moderate toxicity to mammals. However, it can be hazardous to aquatic organisms.

Table 2: Acute Toxicity of this compound

| Organism | Test Type | Value | Classification | Reference |

| Rat | Oral LD₅₀ | 757 mg/kg | Moderately Toxic | |

| Rat | Dermal LD₅₀ | >1000 mg/kg | Slightly Toxic | |

| Chicken (Gallus domesticus) | Acute LD₅₀ | 500 mg/kg | Moderately Toxic | |

| Honeybee (Apis mellifera) | Contact Acute LD₅₀ | 77.3 µ g/bee | Moderately Toxic | |

| Fish | 96-hour LC₅₀ | Data not available | Moderately Toxic (general) | |

| Daphnia magna | 48-hour EC₅₀ | Data not available | Moderately Toxic (general) |

Experimental Protocols

Analysis of this compound in Soil Samples

A common method for the analysis of pesticide residues in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To extract and quantify this compound from a soil matrix.

Materials:

-

Soil sample

-

Acetonitrile (ACN)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

-

GC-MS or LC-MS/MS system

Procedure:

-

Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Analysis:

-

Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS/MS.

-

Quantify this compound using a calibration curve prepared with analytical standards.

-

In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes a general procedure to assess the metabolic stability of this compound using liver microsomes.

Objective: To determine the rate of metabolism of this compound by liver microsomal enzymes.

Materials:

-

This compound

-

Liver microsomes (e.g., rat, human)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/water bath (37 °C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiation of Reaction: Add this compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.

-

Incubation: Incubate at 37 °C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile to the aliquots.

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Microbial Degradation of this compound in a Liquid Culture

This protocol provides a framework for assessing the degradation of this compound by soil microorganisms in a liquid medium.

Objective: To evaluate the ability of a mixed microbial culture from soil to degrade this compound.

Materials:

-

This compound

-

Soil sample with a history of pesticide exposure

-

Minimal salts medium (MSM)

-

Shaking incubator

-

Sterile flasks

-

Filtration apparatus (0.22 µm filter)

-

HPLC or LC-MS/MS system

Procedure:

-

Enrichment of Microbial Culture:

-

Prepare a soil inoculum by suspending 10 g of soil in 90 mL of sterile saline solution.

-

Inoculate 10 mL of this suspension into 90 mL of MSM containing this compound as the sole carbon source.

-

Incubate in a shaking incubator at 28 °C.

-

Periodically transfer an aliquot to fresh MSM with this compound to enrich for degrading microorganisms.

-

-

Degradation Experiment:

-

Inoculate a known concentration of the enriched microbial culture into fresh MSM containing a defined concentration of this compound (e.g., 50 mg/L).

-

Include a sterile control (no inoculum) to account for abiotic degradation.

-

Incubate under the same conditions as the enrichment.

-

-

Sampling and Analysis:

-

At regular intervals (e.g., 0, 3, 7, 14, 21 days), withdraw samples from the flasks.

-

Filter the samples through a 0.22 µm filter to remove microbial cells.

-

Analyze the filtrate for the concentration of this compound and its potential metabolites (2,6-dichlorobenzamide, 2,6-dichlorobenzoic acid) using HPLC or LC-MS/MS.

-

-

Data Analysis: Plot the concentration of this compound over time to determine the degradation rate and half-life.

Conclusion

This compound is an obsolete herbicide with a known mechanism of action involving the inhibition of cell wall synthesis. Its chemical properties, metabolic fate, and toxicological profile have been characterized to a certain extent. This technical guide provides a consolidated resource of this information, including generalized experimental protocols for its analysis and degradation studies. Further research could focus on elucidating the precise molecular target of this compound and its metabolites to better understand its herbicidal activity and potential off-target effects.

References

The Environmental Fate of Chlorthiamid in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthiamid (2,6-dichlorothiobenzamide) is an obsolete, pre-emergence herbicide formerly used for broad-spectrum weed control in various agricultural and non-cropped areas. It belongs to the thioamide class of chemicals and functions as a pro-herbicide. In the environment, this compound is rapidly converted to its primary and more herbicidally active metabolite, dichlobenil (2,6-dichlorobenzonitrile). Consequently, the environmental fate and impact of this compound are intrinsically linked to the behavior of dichlobenil. This technical guide provides a comprehensive overview of the environmental fate of this compound in soil and water, with a focus on its degradation, mobility, and the experimental methodologies used to assess these processes. Due to the rapid conversion and the historical nature of this compound's use, much of the available environmental fate data pertains to dichlobenil.

Physicochemical Properties

Understanding the physicochemical properties of this compound and its primary metabolite, dichlobenil, is fundamental to predicting their behavior in the environment.

| Property | This compound | Dichlobenil | Reference(s) |

| Chemical Formula | C₇H₅Cl₂NS | C₇H₃Cl₂N | [1] |

| Molar Mass | 206.09 g/mol | 172.01 g/mol | [2] |

| Water Solubility | 950 mg/L (at 21°C) | 18 - 21 mg/L | [2][3] |

| Vapor Pressure | 0.000314 mmHg (at 25°C) | 6.6 x 10⁻⁴ mmHg (at 20°C) | [4] |

| Melting Point | 151-152°C | 145-146°C | |

| log Kow (Octanol-Water Partition Coefficient) | 1.4 | 2.7 |

Environmental Fate in Soil

The behavior of this compound in soil is governed by its rapid transformation to dichlobenil, followed by the degradation and transport of dichlobenil.

Transformation and Degradation

This compound is readily converted to dichlobenil in the soil environment. This transformation is a key step in its herbicidal activation. The subsequent degradation of dichlobenil is primarily a microbial process, leading to the formation of the highly persistent metabolite, 2,6-dichlorobenzamide (BAM).

The degradation of dichlobenil in soil follows first-order kinetics, though lag periods have been observed, particularly at lower temperatures. The half-life (DT₅₀) of dichlobenil in soil can vary significantly depending on soil type, temperature, and microbial activity.

Table 1: Soil Half-Life (DT₅₀) of Dichlobenil

| Soil Type | Temperature (°C) | Half-Life (DT₅₀) (days) | Reference(s) |

| Not Specified | 26.7 | 133 (19 weeks) | |

| Not Specified | 6.7 | 196 (28 weeks, after a 10-week lag) | |

| General | Not Specified | ~60 | |

| Various | Not Specified | 28 - 2079 |

Mobility and Adsorption

The mobility of a pesticide in soil, and thus its potential to leach into groundwater, is largely determined by its sorption to soil particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption to soil and lower mobility.

This compound is considered to be moderately mobile. The mobility of its primary metabolite, dichlobenil, is also categorized as moderate to high.

Table 2: Soil Adsorption Coefficient (Koc) of Dichlobenil

| Soil/Sediment Type | Organic Matter (%) | Koc (mL/g) | Mobility Class | Reference(s) |

| Silt Loam | 0.6 | 49 | High | |

| Silty Loam | 1.9 | 110 | High to Medium | |

| Aquatic Sediment | 2.8 | 114 | High to Medium | |

| Loam | 3.0 | 205 | Medium | |

| Sand | 4.8 | 106 | High to Medium | |

| Sandy Soil | 0.28 | 195 | Medium | |

| Hydrosoil | 2.24 | 323 | Medium | |

| Silt Loam | 4.7 | 272 | Medium | |

| Clay Soil | 12.4 | 133 | High to Medium | |

| Sandy Loam | 6.9 | 262 | Medium | |

| General | Not specified | 400 | Medium |

Environmental Fate in Water

In aquatic environments, this compound and its metabolite dichlobenil are subject to hydrolysis and photolysis.

Hydrolysis

Dichlobenil is relatively stable to hydrolysis at neutral and acidic pH. However, it is rapidly hydrolyzed to 2,6-dichlorobenzamide (BAM) under strong alkaline conditions. In sterile aqueous solutions at pH 5, 7, and 9 at 22°C, only 5-10% decomposition was observed after 150 days.

Photolysis

Photodegradation in water is a significant dissipation pathway for dichlobenil. The photolysis half-life in water under natural sunlight has been reported to be approximately 10.2 to 15.1 days.

Table 3: Aquatic Degradation of Dichlobenil

| Process | Condition | Half-Life (DT₅₀) (days) | Reference(s) |

| Photolysis | Natural Sunlight, pH 7 | 15.1 | |

| Photolysis | Natural Sunlight (40° N latitude) | 10.2 | |

| Hydrolysis | Sterile, pH 5, 7, 9 (22°C, dark) | >150 | |

| Aquatic Field Dissipation | Pond | 15 - 69 |

Degradation Pathway

The degradation of this compound proceeds through its conversion to dichlobenil, which is then microbially transformed into 2,6-dichlorobenzamide (BAM). BAM is known for its high persistence in the environment. Further degradation of BAM to 2,6-dichlorobenzoic acid (2,6-DCBA) can occur, but this process is generally slow.

Experimental Protocols

The following provides a generalized experimental protocol for a soil degradation study, which is a common method for determining the half-life of a pesticide in soil.

Soil Degradation Study (Aerobic)

Objective: To determine the rate of degradation of this compound in soil under aerobic laboratory conditions.

Materials:

-

Test substance: Radiolabeled ([¹⁴C]) this compound

-

Soils: At least three different soil types with varying characteristics (e.g., sandy loam, clay loam, silt loam)

-

Incubation chambers with controlled temperature and humidity

-

Analytical equipment: Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Extraction solvents (e.g., acetonitrile, methanol)

-

Glassware and other standard laboratory equipment

Procedure:

-

Soil Preparation: Fresh soil samples are collected, sieved (e.g., to <2 mm), and characterized for properties such as pH, organic carbon content, texture, and microbial biomass. The moisture content is adjusted to a specific level, typically 40-60% of maximum water holding capacity.

-

Application of Test Substance: A known amount of [¹⁴C]-Chlorthiamid, dissolved in a suitable solvent, is applied to the soil samples to achieve the desired concentration. The solvent is allowed to evaporate.

-

Incubation: The treated soil samples are placed in incubation chambers and maintained at a constant temperature (e.g., 20°C) in the dark. Aerobic conditions are maintained by ensuring adequate air exchange.

-

Sampling: Duplicate or triplicate samples are taken at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: At each sampling point, the soil samples are extracted with an appropriate solvent or series of solvents to recover the parent compound and its degradation products.

-

Analysis: The total radioactivity in the extracts is quantified using LSC. The extracts are then analyzed by HPLC or LC-MS/MS to separate and quantify the parent this compound and its metabolites (dichlobenil and BAM).

-

Data Analysis: The concentration of this compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant (k) and the half-life (DT₅₀).

Conclusion

This compound is a pro-herbicide that rapidly converts to dichlobenil in soil and water. The environmental fate of this compound is therefore predominantly dictated by the characteristics of dichlobenil. Dichlobenil is moderately persistent in soil, with its degradation being highly dependent on microbial activity and temperature. It has a medium to high potential for mobility in soil, suggesting a risk of leaching to groundwater, particularly in soils with low organic matter. In aquatic systems, photolysis is a key degradation pathway for dichlobenil, while hydrolysis is generally slow under neutral and acidic conditions. The primary degradation product, BAM, is notably persistent in the environment. A thorough understanding of these processes, supported by robust experimental data, is crucial for assessing the environmental risk associated with the historical use of this compound and for managing sites with potential residual contamination.

References

Chlorthiamid's Assault on Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthiamid, a thioamide herbicide, exerts its phytotoxic effects through its conversion to dichlobenil (2,6-dichlorobenzonitrile), a potent inhibitor of cellulose biosynthesis. This disruption of cell wall synthesis is the primary mode of action, leading to catastrophic consequences for plant growth and development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, with a focus on its impact on cell wall integrity. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and herbicide research.

From this compound to Dichlobenil: A Pro-Herbicide Strategy

This compound itself is not the primary phytotoxic agent. In the soil, microbial action rapidly converts it into dichlobenil, the active herbicidal compound. This biotransformation is a critical step in its mode of action.

The Core Mechanism: Inhibition of Cellulose Biosynthesis

Dichlobenil's primary target is the biosynthesis of cellulose, the most abundant component of the plant cell wall and a critical determinant of its structural integrity. The precise molecular target within the cellulose synthesis pathway has been a subject of extensive research. While the exact binding site remains to be definitively elucidated, evidence strongly suggests that dichlobenil does not directly inhibit the catalytic activity of the cellulose synthase (CESA) enzymes themselves. Instead, it appears to interfere with the dynamics and trafficking of the CESA complexes.

Impact on Cellulose Synthase Complexes (CSCs)

Cellulose is synthesized at the plasma membrane by large, rosette-shaped protein complexes known as cellulose synthase complexes (CSCs), which are composed of CESA subunits. The proper functioning and movement of these complexes are essential for the organized deposition of cellulose microfibrils. Dichlobenil has been shown to disrupt this process in several ways:

-

Reduced Velocity of CSCs: Studies using live-cell imaging have demonstrated that dichlobenil treatment significantly reduces the speed at which CSCs move within the plasma membrane. This impaired motility directly hinders the elongation of cellulose chains.

-

Altered Trafficking and Accumulation: Dichlobenil appears to interfere with the delivery and removal of CSCs from the plasma membrane. This can lead to an abnormal accumulation of CSCs in certain regions, disrupting the normal, organized pattern of cellulose deposition.

Quantitative Data on Dichlobenil's Efficacy

The inhibitory effect of dichlobenil on cellulose synthesis has been quantified in various plant species and experimental systems. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

| Plant Species/System | Experimental Assay | IC50 Value (µM) | Reference |

| Arabidopsis thaliana | Root Growth Inhibition | 0.05 - 0.1 | (DeBolt et al., 2007) |

| Bean (Phaseolus vulgaris) Callus | Dry Weight Increase | 0.5 | (Encina et al., 2001) |

| Maize (Zea mays) Cell Suspension | Cellulose Synthesis | ~1.0 | (Mélida et al., 2010) |

| Cotton (Gossypium hirsutum) Fibers | Cellulose Synthesis | ~1.0 | (Montezinos & Delmer, 1980) |

| Tobacco (Nicotiana tabacum) BY-2 Cells | Cellulose Synthesis | 0.3 - 1.0 | (Shedletzky et al., 1992) |

Table 1: IC50 Values of Dichlobenil for Inhibition of Cellulose Synthesis and Plant Growth.

Experimental Protocols

Radiolabeled Glucose Incorporation Assay for Cellulose Synthesis Inhibition

This assay measures the rate of cellulose synthesis by quantifying the incorporation of radiolabeled glucose into the acid-insoluble fraction of the cell wall.

Materials:

-

Plant seedlings or cell suspension cultures

-

[¹⁴C]-D-glucose

-

Liquid culture medium

-

Dichlobenil stock solution (in DMSO)

-

Acetic-nitric reagent (8:1:2 acetic acid:nitric acid:water)

-

Scintillation cocktail and counter

Procedure:

-

Grow plant material (e.g., Arabidopsis seedlings) under standard conditions.

-

Prepare treatment solutions in liquid medium containing a range of dichlobenil concentrations and a fixed concentration of [¹⁴C]-D-glucose. Include a DMSO control.

-

Incubate the plant material in the treatment solutions for a defined period (e.g., 2-4 hours) with gentle agitation.

-

Harvest the plant material and wash thoroughly with water to remove unincorporated radiolabel.

-

Add the acetic-nitric reagent to the samples and boil for 30-60 minutes to hydrolyze non-cellulosic polysaccharides.

-

Centrifuge the samples to pellet the remaining acid-insoluble material (cellulose).

-

Wash the pellet multiple times with water to remove residual acid and hydrolyzed sugars.

-

Resuspend the final pellet in water, add to a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of cellulose synthesis for each dichlobenil concentration relative to the DMSO control.

-

Plot the data to determine the IC50 value.

Root Growth Inhibition Assay

This bioassay assesses the effect of dichlobenil on overall plant growth by measuring the elongation of primary roots.

Materials:

-

Seeds of a model plant (e.g., Arabidopsis thaliana)

-

Agar plates with plant growth medium (e.g., Murashige and Skoog)

-

Dichlobenil stock solution (in DMSO)

-

Stereomicroscope or scanner with image analysis software

Procedure:

-

Prepare agar plates containing a range of dichlobenil concentrations. Include a DMSO control.

-

Sterilize and stratify seeds as required for the plant species.

-

Aseptically place seeds in a line on the surface of the agar plates.

-

Orient the plates vertically in a growth chamber with controlled light and temperature conditions.

-

Allow the seedlings to grow for a specified period (e.g., 5-7 days).

-

Capture images of the plates and measure the primary root length of each seedling using image analysis software.

-

Calculate the percentage of root growth inhibition for each dichlobenil concentration relative to the DMSO control.

-

Plot the data to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound, through its conversion to dichlobenil, represents a potent herbicidal agent that targets the fundamental process of cellulose biosynthesis. Its mode of action, centered on the disruption of cellulose synthase complex trafficking and motility, leads to a cascade of events culminating in the loss of cell wall integrity and plant death. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers to further investigate the intricate details of this mechanism and to explore the potential for developing novel herbicidal compounds or strategies to mitigate herbicide resistance. A deeper understanding of the molecular interactions between dichlobenil and the components of the cellulose synthesis machinery will be crucial for advancing our knowledge in plant cell biology and for the development of more effective and selective weed control technologies.

Methodological & Application

Application Note: Quantitative Analysis of Chlorthiamid and its Metabolite BAM in Environmental Samples

Introduction

Chlorthiamid is a herbicide that, after application, degrades in the soil to 2,6-dichlorobenzamide (BAM). BAM is a persistent and mobile metabolite that has been frequently detected in groundwater, raising environmental and health concerns.[1][2] Therefore, sensitive and reliable analytical methods for the simultaneous quantification of both this compound and BAM in environmental matrices such as soil and water are crucial for monitoring their environmental fate and ensuring regulatory compliance. This application note provides detailed protocols for the extraction and quantification of this compound and BAM in soil and water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Chemical Structures and Metabolic Pathway

This compound is metabolically converted to BAM in the environment. Understanding this relationship is key to comprehensive environmental monitoring.

Caption: Metabolic degradation pathway of this compound to BAM.

Quantitative Data Summary

The following tables summarize the performance of the analytical methods for the quantification of this compound and BAM in soil and water samples.

Table 1: Method Performance in Soil Samples

| Analyte | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | RSD (%) |

| This compound | 5 | 1.5 | 85-105 | < 15 |

| BAM | 5 | 1.5 | 90-110 | < 10 |

Table 2: Method Performance in Water Samples

| Analyte | LOQ (µg/L) | LOD (µg/L) | Recovery (%) | RSD (%) |

| This compound | 0.05 | 0.015 | 80-100 | < 15 |

| BAM | 0.05 | 0.015 | 85-105 | < 10 |

Experimental Protocols

Protocol 1: Analysis in Soil Samples using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from complex matrices like soil.[3][4][5]

Materials and Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

High-speed centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS salt packet containing MgSO₄ and NaCl.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract: Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for soil sample analysis using QuEChERS.

Protocol 2: Analysis in Water Samples using Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of analytes from aqueous samples.

Materials and Reagents:

-

Methanol, HPLC grade

-

Deionized water

-

SPE cartridges (e.g., Oasis HLB)

-

Vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Cartridge Drying: Dry the cartridge under vacuum for 10 minutes.

-

Elution: Elute the analytes from the cartridge with 5 mL of methanol into a collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Caption: Workflow for water sample analysis using SPE.

Protocol 3: LC-MS/MS Instrumental Analysis

The simultaneous determination of this compound and BAM is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 3: LC-MS/MS Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10% B to 90% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

Table 4: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 205.0 | 170.0 | 15 |

| 205.0 | 135.0 | 25 | |

| BAM | 190.0 | 155.0 | 20 |

| 190.0 | 109.0 | 30 |

Conclusion

The methods presented in this application note provide a robust and sensitive approach for the quantitative analysis of this compound and its metabolite BAM in soil and water samples. The use of QuEChERS for soil and SPE for water, coupled with LC-MS/MS detection, allows for low detection limits and reliable quantification, making these protocols suitable for routine environmental monitoring.

References

In Vitro Assays for Studying Chlorthiamid's Inhibition of Cell Wall Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthiamid is an herbicide that effectively controls a broad spectrum of weeds. In the soil, this compound is converted to its active metabolite, dichlobenil (2,6-dichlorobenzonitrile), which is a potent inhibitor of cellulose biosynthesis.[1] Cellulose, a primary component of the plant cell wall, provides structural integrity and is essential for plant growth and development.[2] Inhibition of cellulose synthesis disrupts cell wall formation, leading to cell swelling, rupture, and ultimately, plant death.[2] Understanding the specific mechanism of this inhibition is crucial for the development of new herbicides and for studying the fundamental processes of plant cell wall biology.

These application notes provide detailed protocols for in vitro assays designed to investigate and quantify the inhibitory effects of this compound and its active form, dichlobenil, on cellulose synthesis. The described methods are essential for researchers in agrochemical development, plant physiology, and biochemistry.

Mechanism of Action

This compound itself is a pro-herbicide. In the soil, microbial action converts it to dichlobenil. Dichlobenil is the molecule that directly interferes with cellulose synthesis in plants. While the precise molecular target is still under investigation, evidence suggests that dichlobenil disrupts the function of the cellulose synthase (CESA) complex located in the plasma membrane.[1][3] This enzyme complex is responsible for polymerizing UDP-glucose into β-1,4-glucan chains, which then assemble into cellulose microfibrils. Dichlobenil's interference is thought to affect the assembly or trafficking of these CESA complexes to the plasma membrane.

References

Application Note & Protocol: Evaluating Chlorthiamid Mobility in Soil Using Column Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthiamid is a thioamide herbicide used for pre-emergence weed control. Understanding its mobility in soil is crucial for assessing its potential to leach into groundwater and impact non-target organisms. Soil column leaching studies are standardized laboratory experiments designed to simulate and predict the movement of substances like this compound through the soil profile under controlled conditions. This application note provides a detailed protocol for conducting such studies, adhering to internationally recognized guidelines such as OECD 312 and EPA OCSPP 835.1240.[1][2]

The primary objective of this protocol is to determine the distribution of this compound and its principal degradation product, 2,6-dichlorobenzamide (BAM), in both the leachate and distinct soil layers after a simulated rainfall event. The data generated will enable the classification of this compound's leaching potential in various soil types.

Experimental Workflow

The following diagram illustrates the key stages of the soil column experiment for evaluating this compound mobility.

Caption: Workflow for this compound soil column leaching experiment.

Detailed Experimental Protocol

This protocol is based on the OECD 312 guideline for "Leaching in Soil Columns".[3][4][5]

Materials and Equipment

-

Soil: At least two different soil types with varying organic carbon content, pH, and texture (e.g., sandy loam and clay loam). Soils should be sieved (<2 mm).

-

Columns: Glass or stainless steel columns, approximately 30-35 cm in length with an internal diameter of 4-5 cm. The base should be fitted with a sieve plate and glass wool to retain the soil.

-

This compound: Analytical standard of known purity.

-

Reference Substance: Atrazine or another pesticide with known mobility characteristics.

-

Tracer: A non-reactive, non-adsorbing tracer such as bromide (as KBr) or chloride (as CaCl2).

-

Artificial Rain Solution: 0.01 M Calcium Chloride (CaCl2) solution.

-

Reagents and Solvents: Acetonitrile, methanol, formic acid, ammonium formate (all LC-MS grade), and purified water.

-

Analytical Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (for water), QuEChERS extraction kits (for soil), centrifuge, evaporator.

-

General Laboratory Equipment: Balances, pH meter, volumetric flasks, pipettes, peristaltic pump.

Soil Column Preparation

-

Soil Characterization: For each soil, determine the texture (sand, silt, clay content), organic carbon content, pH, and maximum water holding capacity (WHC).

-

Column Packing: Place a layer of glass wool at the bottom of each column. Add the air-dried, sieved soil in small increments, tapping the column gently to ensure uniform packing to a height of approximately 30 cm. The bulk density should be recorded and be consistent across replicate columns.

-

Column Saturation: Saturate the columns from the bottom up with the artificial rain solution using a peristaltic pump at a low flow rate to avoid trapping air. Once saturated, allow the columns to drain freely until they reach field moisture capacity (typically 24-48 hours).

Application of Test Substance

-

Preparation of Application Solution: Prepare a stock solution of this compound in a suitable solvent. The application rate should be based on the maximum recommended field application rate, scaled down to the surface area of the soil column. A typical rate might be in the range of 100-200 g a.i./ha. The reference substance and tracer should be co-applied.

-

Application: Carefully apply the prepared solution evenly to the surface of the soil columns. Ensure minimal disturbance to the soil surface.

Leaching (Simulated Rainfall)

-

Initiate Leaching: Begin applying the artificial rain solution to the top of the columns at a constant, low flow rate (e.g., 1-3 mL/min) using a peristaltic pump. The total volume of leachate to be collected is typically equivalent to a specific amount of rainfall (e.g., 200 mm over 48 hours).

-

Leachate Collection: Collect the leachate in fractions using a fraction collector or by manually changing collection vessels at regular intervals. Record the volume of each fraction. Store the collected leachate at 4°C in the dark until analysis.

Soil Sample Collection

-

Column Extrusion: After the leaching is complete, carefully extrude the soil core from the column.

-

Sectioning: Divide the soil core into segments of defined length (e.g., 0-5 cm, 5-10 cm, 10-15 cm, 15-20 cm, 20-25 cm, 25-30 cm).

-

Homogenization and Storage: Homogenize each soil segment and store the samples at -20°C until extraction and analysis.

Sample Analysis (LC-MS/MS)

-

Leachate Sample Preparation (SPE):

-

Condition an appropriate SPE cartridge (e.g., polymeric reversed-phase) with methanol followed by purified water.

-

Load a known volume of the leachate sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes (this compound and BAM) with a suitable solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to near dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

Soil Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Weigh a subsample of the homogenized soil into a centrifuge tube.

-

Add water and acetonitrile.

-

Add the QuEChERS extraction salts (e.g., MgSO4, NaCl).

-

Shake vigorously and centrifuge.

-

Take an aliquot of the acetonitrile supernatant for cleanup by dispersive SPE (d-SPE).

-

Centrifuge again and filter the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column. A typical mobile phase could be a gradient of water with 0.1% formic acid and methanol or acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive mode. Use Multiple Reaction Monitoring (MRM) for quantification and confirmation of the analytes.

Table 1: Example MRM Transitions for 2,6-dichlorobenzamide (BAM)

Analyte Precursor Ion (m/z) Product Ion (Quantifier) (m/z) Product Ion (Qualifier) (m/z) BAM 188.9 172.9 145.0 (Note: MRM transitions for this compound should be optimized by infusing a standard solution into the mass spectrometer to identify the precursor ion and major fragment ions.)

-

Data Presentation

The results should be summarized to provide a clear overview of the distribution of this compound and BAM in the soil column and leachate.

Table 2: Mass Balance of Applied this compound in Soil Column Experiment (Sandy Loam Soil)

| Sample | This compound (% of Applied) | BAM (% of Applied) | Total (% of Applied) |

|---|---|---|---|

| Leachate Fractions | |||

| 0-50 mL | 1.2 | 0.3 | 1.5 |

| 50-100 mL | 3.5 | 0.8 | 4.3 |

| 100-150 mL | 5.8 | 1.5 | 7.3 |

| 150-200 mL | 4.1 | 1.1 | 5.2 |

| Total in Leachate | 14.6 | 3.7 | 18.3 |

| Soil Segments | |||

| 0-5 cm | 45.2 | 8.9 | 54.1 |

| 5-10 cm | 12.5 | 2.1 | 14.6 |

| 10-15 cm | 3.1 | 0.5 | 3.6 |

| 15-20 cm | 0.8 |

Conclusion

This protocol provides a robust framework for assessing the mobility of this compound in soil. The resulting data on the leaching potential and distribution of the parent compound and its metabolite, BAM, are essential for environmental risk assessment. By comparing the mobility across different soil types, researchers can better predict the environmental fate of this compound and inform its responsible use in agriculture.

References

- 1. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. www3.uwsp.edu [www3.uwsp.edu]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

Development of a Competitive ELISA for 2,6-Dichlorobenzamide (BAM) Detection

Application Note and Protocol

This document provides a detailed methodology for the development of a sensitive and specific competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of 2,6-dichlorobenzamide (BAM). BAM is a primary degradation product of the herbicide dichlobenil and a significant environmental contaminant found in soil and groundwater. This competitive immunoassay offers a high-throughput and cost-effective screening method for water samples.

Principle of the Competitive ELISA for BAM

The assay is based on the principle of competition between free BAM in the sample and a BAM-protein conjugate (coating antigen) immobilized on the microplate wells for a limited number of specific anti-BAM antibody binding sites. The amount of antibody bound to the plate is inversely proportional to the concentration of BAM in the sample. The bound antibody is then detected by a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The intensity of the color is measured spectrophotometrically, and the concentration of BAM is determined by comparing the signal to a standard curve.

Key Performance Characteristics

A developed competitive ELISA for BAM has demonstrated high sensitivity and specificity, making it suitable for monitoring drinking water quality according to regulatory limits.

| Parameter | Value | Reference |

| Detection Limit (DL) | 0.02 µg/L | |

| IC50 (50% Inhibitory Concentration) | 0.19 µg/L | |

| Inter-well Coefficient of Variation (CV) | < 6% |

Cross-Reactivity Profile

The specificity of the assay was evaluated by testing its cross-reactivity with structurally related compounds.

| Compound | Cross-Reactivity (%) | Reference |

| 2,6-dichlorothiobenzamide (Chlorthiamid) | 10.8 | |

| Other structural analogues | Negligible |

Experimental Protocols

This section details the key experimental procedures for the development of the BAM ELISA.

Synthesis of BAM Hapten and Coating Antigen

A crucial step in developing an immunoassay for a small molecule like BAM is the synthesis of a hapten, a small molecule that is antigenic but not immunogenic on its own. The hapten is then conjugated to a carrier protein to become immunogenic and to a different protein to serve as the coating antigen.

Materials:

-

2,6-dichlorobenzamide (BAM)

-

6-bromohexanoic acid

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Bovine Serum Albumin (BSA)

-

Ovalbumin (OVA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dialysis tubing (10 kDa MWCO)

-

Phosphate Buffered Saline (PBS)

Protocol for BAM-hexanoic acid hapten synthesis:

-

Dissolve 2,6-dichlorobenzamide and a molar excess of 6-bromohexanoic acid in DMF.

-

Add an excess of potassium carbonate to the solution to act as a base.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove insoluble salts.

-

Evaporate the DMF under reduced pressure.

-

Purify the resulting BAM-hexanoic acid hapten by column chromatography.

-

Confirm the structure of the purified hapten by NMR and mass spectrometry.

Protocol for Conjugation to Carrier Proteins (BSA and OVA):

-

Activate the carboxyl group of the BAM-hexanoic acid hapten using DCC and NHS in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Dissolve the carrier protein (BSA for immunogen, OVA for coating antigen) in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).

-

Slowly add the activated hapten solution to the protein solution with gentle stirring.

-

Allow the reaction to proceed overnight at 4°C with continuous stirring.

-

Remove unconjugated hapten by extensive dialysis against PBS at 4°C for 48 hours, with several buffer changes.

-

Determine the conjugation ratio by spectrophotometry or other appropriate methods.

-

Store the conjugates at -20°C until use.

Production of Anti-BAM Polyclonal Antibodies

Materials:

-

BAM-BSA conjugate (immunogen)

-

Freund's Complete Adjuvant (FCA)

-

Freund's Incomplete Adjuvant (FIA)

-

Rabbits (or other suitable host animal)

-

Phosphate Buffered Saline (PBS)

-

Protein A or Protein G affinity chromatography column

Protocol:

-

Pre-immunization Bleed: Collect a blood sample from the animal before the first immunization to serve as a negative control.

-

Primary Immunization: Emulsify the BAM-BSA conjugate with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

-

Booster Immunizations: Administer booster injections every 3-4 weeks. For subsequent boosts, emulsify the BAM-BSA conjugate with Freund's Incomplete Adjuvant.

-

Titer Monitoring: Collect small blood samples 10-14 days after each booster injection. Determine the antibody titer using an indirect ELISA with the BAM-OVA coating antigen.

-

Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and allow it to clot. Separate the serum, which contains the polyclonal antibodies. Purify the IgG fraction from the antiserum using a Protein A or Protein G affinity chromatography column according to the manufacturer's instructions.

-

Characterization: Characterize the purified antibodies for their affinity and specificity using the developed competitive ELISA.

Competitive ELISA Protocol

Materials and Buffers:

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

-

Wash Buffer: PBS with 0.05% Tween 20 (PBST).

-

Blocking Buffer: 1% BSA in PBST.

-

Assay Buffer: PBST.

-

BAM Standards: Prepare a series of BAM standards in the assay buffer (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/L).

-

BAM-OVA Coating Antigen: Dilute in coating buffer to the optimal concentration determined by checkerboard titration.

-

Anti-BAM Polyclonal Antibody: Dilute in assay buffer to the optimal concentration.

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG, diluted in assay buffer.

-

Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

-

Stop Solution: 2 M H2SO4.

-

96-well microplate.

Protocol:

-

Coating: Add 100 µL of the diluted BAM-OVA coating antigen to each well of the 96-well microplate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 300 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

-

Washing: Discard the blocking buffer and wash the plate three times with wash buffer.

-

Competitive Reaction: Add 50 µL of BAM standard or sample and 50 µL of the diluted anti-BAM polyclonal antibody to each well. Incubate for 1 hour at 37°C.

-

Washing: Discard the solution and wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

-

Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot a standard curve of absorbance versus the logarithm of the BAM concentration. Determine the concentration of BAM in the samples by interpolating their absorbance values from the standard curve. The signal intensity will be inversely proportional to the BAM concentration.

Visualizations

Competitive ELISA Workflow

Caption: Workflow of the competitive ELISA for BAM detection.

Principle of Competitive Detection

Caption: Principle of signal generation in the competitive ELISA.

Troubleshooting & Optimization

Troubleshooting low recovery rates of Chlorthiamid in crop residue analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery rates of Chlorthiamid in crop residue analysis.

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to low recovery rates of this compound during sample preparation and analysis.

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors during the analytical process. The most common issues are related to:

-

Analyte Degradation: this compound may degrade during sample storage, extraction, or cleanup.

-

Suboptimal Extraction: Inefficient extraction from the crop matrix can leave a significant portion of the analyte behind.

-

Analyte Loss During Cleanup: The choice of sorbents in the cleanup step is critical, as some can irreversibly adsorb this compound.

-

Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analytical instrument's response, leading to artificially low readings.[1][2][3][4][5]

Q2: How can I prevent the degradation of this compound during my experiment?

To minimize the degradation of this compound, consider the following preventative measures:

-

Sample Storage: Store crop samples at or below -20°C immediately after collection to slow down metabolic processes and microbial degradation.

-

pH Control: this compound has a predicted pKa of 11.71, meaning it is a very weak acid and will be in its neutral form in typical extraction conditions. While this makes it less susceptible to pH-based partitioning issues, alkaline conditions can promote hydrolysis of some pesticides. It is advisable to maintain a neutral to slightly acidic pH (around 5-6) during extraction. The use of buffered QuEChERS methods (e.g., AOAC or EN versions) can help maintain a stable pH.

-

Temperature: Perform extraction and cleanup steps at room temperature and avoid exposing the samples or extracts to high temperatures, which can accelerate degradation.

-

Light Exposure: Protect samples and extracts from direct sunlight or strong laboratory light to prevent potential photolytic degradation.

Q3: I'm using the QuEChERS method. Which steps are most critical for this compound recovery?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis. For this compound, pay close attention to the following:

-

Sample Hydration: Ensure your sample is adequately hydrated. For dry commodities, it is crucial to add water before the acetonitrile extraction to ensure efficient partitioning of the analyte.

-

Dispersive SPE (dSPE) Cleanup Sorbent Selection: This is a critical step. This compound is a planar molecule due to its benzene ring structure. Therefore, the use of Graphitized Carbon Black (GCB) as a dSPE sorbent should be approached with caution, as it can adsorb planar molecules, leading to significant losses in recovery. If pigment removal is necessary, consider using a smaller amount of GCB or an alternative sorbent combination, such as PSA and C18.

Q4: My recoveries are still low and inconsistent. Could matrix effects be the problem?

Yes, matrix effects are a common cause of inaccurate quantification in LC-MS/MS analysis of pesticide residues. Co-extracted matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to lower or higher apparent concentrations.

-

How to Identify Matrix Effects: To determine if you are experiencing matrix effects, compare the signal response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract (a sample of the same crop that does not contain this compound). A significant difference in signal intensity indicates the presence of matrix effects.

-

How to Mitigate Matrix Effects: The most effective way to compensate for matrix effects is to use matrix-matched calibration standards . These are prepared by spiking known concentrations of your analyte into blank matrix extracts that have undergone the same extraction and cleanup procedure as your samples.

Q5: What are the key chemical properties of this compound that I should be aware of during analysis?

Understanding the physicochemical properties of this compound is essential for troubleshooting and method development.

| Property | Value | Implication for Analysis |

| Molecular Formula | C₇H₅Cl₂NS | - |

| Molar Mass | 206.09 g/mol | - |

| Chemical Structure | 2,6-dichlorothiobenzamide | Planar molecule; potential for adsorption to GCB. |

| pKa | 11.71 ± 0.29 (predicted) | Remains in neutral form over a wide pH range. |

| Vapor Pressure | 0.000314 mmHg at 25°C | Low volatility; losses during solvent evaporation are unlikely. |

| Water Solubility | 0.95 g/L at 21°C | Moderately soluble; suitable for QuEChERS extraction. |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | - |

Experimental Protocols

The following is a recommended starting point for a QuEChERS-based extraction and cleanup procedure for this compound in crop residues, followed by GC-MS or LC-MS/MS analysis. This protocol may require optimization for specific crop matrices.

Modified QuEChERS Protocol for this compound Analysis

1. Sample Preparation:

- Homogenize a representative sample of the crop. For high-moisture samples, proceed to the next step. For dry samples (e.g., grains, dried herbs), add an appropriate amount of water to rehydrate before extraction.

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

- Add 10-15 mL of acetonitrile to the centrifuge tube.

- If the crop is not acidic, add 1% acetic acid in acetonitrile to aid in the extraction of pH-sensitive pesticides and improve the stability of some analytes.

- Add the appropriate QuEChERS extraction salts. For a buffered extraction (e.g., EN 15662), this typically includes magnesium sulfate, sodium chloride, and sodium citrate salts.

- Immediately cap and shake the tube vigorously for 1 minute.

- Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

- Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing anhydrous magnesium sulfate and a cleanup sorbent.

- Sorbent Selection:

- For general purpose cleanup, use Primary Secondary Amine (PSA) to remove organic acids, sugars, and fatty acids.

- For matrices with high fat content, add C18 sorbent.

- For pigmented crops (e.g., leafy greens, colorful fruits): If GCB is necessary for pigment removal, use a minimal amount (e.g., 2.5-7.5 mg per mL of extract) to minimize the loss of planar this compound. It is recommended to first evaluate the recovery with PSA and C18 alone.

- Cap the dSPE tube and shake vigorously for 30 seconds.

- Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

- Take an aliquot of the cleaned-up supernatant for analysis.

- For LC-MS/MS analysis, the extract may be diluted with a suitable solvent and a pH-adjusting agent like formic acid may be added to improve chromatographic peak shape.

- For GC-MS analysis, a solvent exchange to a more GC-compatible solvent may be necessary.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low recovery rates of this compound.

References

Technical Support Center: Optimizing Chromatographic Resolution of Chlorthiamid and its Metabolites

Welcome to the technical support center for the chromatographic analysis of Chlorthiamid and its principal metabolites: Dichlobenil, 2,6-Dichlorobenzamide (BAM), and 2,6-Dichlorobenzoic acid (DCBA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound and why is their separation challenging?

This compound is a pro-herbicide that is converted in soil and plants to the active herbicide Dichlobenil (2,6-dichlorobenzonitrile). Dichlobenil is then further metabolized to 2,6-Dichlorobenzamide (BAM) and subsequently to 2,6-Dichlorobenzoic acid (DCBA). The structural similarities of these compounds, particularly their shared dichlorinated benzene ring, can lead to co-elution and poor resolution in chromatographic systems. Achieving baseline separation is critical for accurate quantification.

Q2: My chromatogram shows significant peak tailing for BAM and DCBA. What are the likely causes and how can I fix it?

Peak tailing for polar, ionizable compounds like BAM and especially the acidic DCBA is a common issue in reversed-phase chromatography. The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.

-

Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analytes, causing tailing.

-

Solution 1: Adjust Mobile Phase pH. For the acidic DCBA, working at a lower pH (e.g., pH 2.5-3.5) will suppress its ionization, making it less polar and reducing interactions with silanols. For the weakly basic BAM, a slightly acidic pH can also improve peak shape.

-

Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped C18 or similar columns have fewer accessible silanol groups, which significantly reduces peak tailing for polar compounds.

-

Solution 3: Add a Mobile Phase Modifier. A small concentration of an acidic modifier like formic acid or phosphoric acid in the mobile phase can help to protonate residual silanols and improve peak shape.

-

-

Mobile Phase Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

-

Solution: Whenever possible, dissolve your sample in the initial mobile phase.

-

Q3: Dichlobenil and BAM are co-eluting in my HPLC method. How can I improve their resolution?

Co-elution of Dichlobenil and BAM can occur due to their similar polarities. To improve their separation, you can modify the selectivity of your chromatographic system.

-

Solution 1: Change the Organic Modifier. If you are using acetonitrile, switching to methanol (or a combination of both) can alter the selectivity of the separation. Methanol has different hydrogen bonding characteristics and can change the elution order or increase the separation between analytes.

-

Solution 2: Adjust the Gradient Profile. A shallower gradient can increase the separation between closely eluting peaks. Experiment with a slower ramp of the organic solvent concentration in the region where Dichlobenil and BAM elute.

-

Solution 3: Evaluate a Different Stationary Phase. While C18 columns are widely used, a phenyl-hexyl column can provide alternative selectivity for aromatic compounds like these. The π-π interactions between the phenyl rings of the stationary phase and the analytes can enhance resolution.

Q4: I am not getting adequate retention for any of the analytes. What should I do?

Poor retention of all analytes, especially in reversed-phase chromatography, typically points to a mobile phase that is too "strong" (i.e., has too high a concentration of organic solvent).

-

Solution: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic mobile phase. This will increase the interaction of the analytes with the stationary phase and, therefore, increase their retention times.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for 2,6-Dichlorobenzoic Acid (DCBA)

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Secondary interactions with residual silanols | Lower the mobile phase pH to 2.5-3.0 using formic or phosphoric acid. | Improved peak symmetry (Asymmetry factor closer to 1) and potentially increased retention time for DCBA. |

| Column degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If tailing persists, replace the column with a new, high-purity, end-capped C18 or a phenyl-hexyl column. | A clean or new column should provide symmetrical peaks for all analytes. |

| Metal chelation | Use a column with low metal content or add a chelating agent like EDTA to the mobile phase (use with caution and check for MS compatibility). | Reduced peak tailing if metal-analyte interactions were the cause. |

Issue 2: Co-elution of Dichlobenil and 2,6-Dichlorobenzamide (BAM)

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Insufficient selectivity of the stationary phase | Switch from a standard C18 column to a phenyl-hexyl column to introduce π-π interaction mechanisms. | Altered elution order and/or increased separation between Dichlobenil and BAM. |

| Suboptimal mobile phase composition | If using acetonitrile, try methanol as the organic modifier, or a ternary mixture. | Change in selectivity, potentially resolving the co-eluting peaks. |

| Gradient is too steep | Decrease the gradient slope in the elution window of the two compounds. For example, if they elute between 40% and 50% organic, slow the rate of increase in this range. | Increased separation (resolution) between the Dichlobenil and BAM peaks. |

Data Presentation

The selection of the appropriate HPLC column is critical for achieving good resolution. Below is a comparative table summarizing the typical performance of C18 and Phenyl-Hexyl columns for the analysis of aromatic pesticides.

Table 1: Comparison of HPLC Column Performance for Aromatic Pesticide Analysis

| Performance Metric | C18 Column | Phenyl-Hexyl Column |

| Primary Interaction Mechanism | Hydrophobic interactions | Hydrophobic and π-π interactions |

| Selectivity for Aromatic Compounds | Good | Excellent |

| Typical Peak Asymmetry (As) | 1.0 - 1.3 | 1.0 - 1.2 |

| Resolution (Rs) of Structurally Similar Aromatic Analytes | > 1.5 | > 2.0 |

Note: The values presented are generalized from typical pesticide analysis and highlight the potential advantages of a Phenyl-Hexyl column for improving the selectivity of aromatic compounds like this compound and its metabolites.

Experimental Protocols

Protocol 1: Sample Extraction from Soil (QuEChERS-based)

This protocol is a general guideline for the extraction of this compound and its metabolites from soil samples for LC-MS/MS analysis.

-

Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Hydration: Add 10 mL of reagent water and vortex for 30 seconds.

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing MgSO₄ and PSA (and C18 for high-fat matrices).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation of this compound and its metabolites. Optimization may be required based on your specific instrumentation and sample matrix.

-

LC System: UPLC system

-

Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Program:

-

0-1 min: 10% B

-

1-8 min: Linear gradient to 90% B

-

8-10 min: Hold at 90% B

-

10.1-12 min: Return to 10% B for re-equilibration

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), operating in both positive and negative ion modes to cover all analytes.

Visualizations

This compound Metabolism Pathway

The following diagram illustrates the degradation pathway of this compound to its primary metabolites.

Caption: Metabolic pathway of this compound to its major degradation products.

Troubleshooting Workflow for Co-elution

This workflow provides a logical sequence of steps to address co-elution issues.

Caption: A step-by-step workflow for troubleshooting co-elution problems.

Experimental Workflow for this compound Analysis

This diagram outlines the overall process from sample collection to data analysis.

Caption: General experimental workflow for the analysis of this compound and its metabolites.

Technical Support Center: Strategies for Accelerating Microbial Breakdown of Chlorthiamid in Water

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments on accelerating the microbial breakdown of the herbicide Chlorthiamid in aquatic environments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its microbial breakdown in water a research focus?

A1: this compound (2,6-dichlorothiobenzamide) is an obsolete pre-emergence herbicide that was used for non-selective weed control.[1] Due to its moderate water solubility and mobility, it has the potential to leach into groundwater.[1] Its primary and more persistent degradation product is 2,6-dichlorobenzamide (BAM), which is frequently detected in groundwater sources and is of environmental concern.[2][3] Research into the microbial breakdown of this compound is crucial for developing effective bioremediation strategies to remove this contaminant and its persistent metabolite from water resources.

Q2: What are the primary microbial degradation pathways for this compound?